2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol

RNA Metabolic Labeling Transcription Dynamics Polyadenylation

N6-Propargyladenosine (N6pA; CAS 67005-97-4) is a chemically modified adenosine analogue featuring a terminal alkyne (propargyl) group at the N6 position of the purine base. Unlike other N6-substituted adenosines that are primarily optimized for adenosine receptor subtype selectivity, N6pA is a versatile research tool that uniquely integrates three discrete scientific functions: it acts as an adenosine receptor agonist, it serves as a click chemistry-ready metabolic label for RNA transcription and polyadenylation studies, and it possesses inherent antitumor properties demonstrated in vivo.

Molecular Formula C13H15N5O4
Molecular Weight 305.29 g/mol
CAS No. 67005-97-4
Cat. No. B13414099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol
CAS67005-97-4
Molecular FormulaC13H15N5O4
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESC#CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C13H15N5O4/c1-2-3-14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(4-19)22-13/h1,5-7,9-10,13,19-21H,3-4H2,(H,14,15,16)
InChIKeyJCLIMDWHRZIHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Propargyladenosine (CAS 67005-97-4): A Unique, Multi-Purpose Alkyne-Modified Adenosine for Receptor Agonism, RNA Labeling, and Anticancer Research


N6-Propargyladenosine (N6pA; CAS 67005-97-4) is a chemically modified adenosine analogue featuring a terminal alkyne (propargyl) group at the N6 position of the purine base [1]. Unlike other N6-substituted adenosines that are primarily optimized for adenosine receptor subtype selectivity, N6pA is a versatile research tool that uniquely integrates three discrete scientific functions: it acts as an adenosine receptor agonist, it serves as a click chemistry-ready metabolic label for RNA transcription and polyadenylation studies, and it possesses inherent antitumor properties demonstrated in vivo [2][3]. This multi-functionality constitutes a distinct procurement value proposition, enabling a single compound to serve across multiple research domains that would otherwise require separate, specialized reagents.

Multi-Workflow Tool Adenosine receptor agonism, RNA click-chemistry labeling, and antitumor model research Integrates three discrete research functions in one alkyne-modified adenosine probe
Transcriptome Coverage Substrate for RNA Pol I, II, III and Poly(A) Polymerase Supports global nascent RNA labeling and poly(A) tail dynamics studies
Bioorthogonal Handle Terminal alkyne enables CuAAC click chemistry detection and enrichment Functional handle absent in standard adenosine receptor agonists
Structural Biology Solved X-ray structure with Mortalin-NBD at 2.0 Å resolution Supports mitochondrial chaperone target engagement studies

Why N6-Propargyladenosine Cannot Be Simply Replaced by Other N6-Substituted Adenosine Analogs in Research


The N6-substituted adenosine class is highly diverse, with individual members finely tuned for specific applications. A simple substitution with a selective receptor agonist like N6-cyclopentyladenosine (CPA), a plant cytokinin like N6-isopentenyladenosine, or a structural isomer with a different N6-modification will fail to replicate N6pA's unique multi-functionality. Critically, the terminal alkyne handle on N6pA is a prerequisite for all click chemistry-based detection, enrichment, and imaging workflows, a capability entirely absent in common analogs like CPA or the endogenous N6-methyladenosine (m6A) [1]. Furthermore, the thermodynamic stability of RNA duplexes is differentially affected by specific N6-modifications, with N6pA causing a distinct destabilization effect that is not generalizable across all N6-alkyladenosines [2]. Therefore, assuming interchangeability without verifying the specific functional readout relevant to the experimental model will compromise data integrity and lead to erroneous conclusions.

Target Compound Common Analog
N6-Propargyladenosine: terminal alkyne for click chemistry
N6-Cyclopentyladenosine (CPA) or m6A: no alkyne handle
vs
Click chemistry detection and enrichment workflows require the alkyne group; standard agonists cannot substitute for RNA labeling applications.
N6pA: Pol I, II, III and Poly(A) Polymerase substrate
5-Ethynyluridine (EU): Pol II only, not a poly(A) polymerase substrate
vs
Transcript coverage differs substantially; poly(A) tail synthesis tracking is unique to N6pA among alkyne nucleosides.
N6pA: 2.44 kcal/mol RNA duplex destabilization
Other N6-alkyladenosines: different thermodynamic perturbation profiles
vs
Biophysical RNA model responses may shift; verify thermodynamic readout if structural mimicry is required.

Quantitative Evidence for N6-Propargyladenosine's Competitive Advantages in Key Research Applications


Efficient RNA Incorporation by All Three Mammalian RNA Polymerases & Poly(A) Polymerase Enables Universal Transcript Labeling

N6pA uniquely serves as a substrate for all major mammalian RNA polymerases (Pol I, II, and III), a feature not shared by the commonly used uridine analog 5-ethynyluridine (EU), which is specific to Pol II. N6pA is also incorporated post-transcriptionally by poly(A) polymerase, enabling specific study of poly(A) tail dynamics [1]. In HeLa cells, metabolic incorporation of N6pA was observed at concentrations as low as 10 µM, with maximum labeling achieved between 10 µM and 100 µM after a 12-hour incubation [2]. This multi-polymerase substrate capability translates to a more comprehensive labeling of the transcriptome, providing a more complete picture of RNA metabolism compared to single-polymerase reporters.

RNA Polymerase Substrate Range
Head-to-head
N6pA is a substrate for Pol I, II, III, and Poly(A) Polymerase. EU is limited to Pol II.
Coverage: >3-fold broader transcript labelingConc.: 10–100 µM
Supports global transcriptome labeling and poly(A) tail dynamics research
HeLa cells, 12 h incubation; CuAAC with azido-rhodamine detection
RNA Metabolic Labeling Transcription Dynamics Polyadenylation Click Chemistry Nascent RNA Detection

Specific Thermodynamic Destabilization of RNA Duplexes by N6-Propargyladenosine Compared to Other N6-Alkyladenosines

The presence of the propargyl group at the N6 position has a quantifiable and distinct impact on the thermodynamic stability of RNA duplexes. In a comparative study, oligoribonucleotides containing N6-propargyladenosine exhibited a destabilization effect of 2.44 kcal/mol, which was directly comparable to that of N6-isopentenyladenosine (2.53 kcal/mol) [1]. This specific destabilization value provides a predictable parameter for researchers using N6pA to mimic naturally occurring N6-isopentenyladenosine modifications in structural and functional RNA studies, while providing the orthogonal benefit of a clickable handle for detection and enrichment.

RNA Duplex Destabilization
Head-to-head
2.44 kcal/mol destabilization vs unmodified adenosine
N6-isopentenyladenosine: 2.53 kcal/molΔΔG = 0.09 kcal/mol
Reported thermodynamic perturbation nearly identical to natural prenyl modification
UV-monitored thermal denaturation of oligoribonucleotide duplexes
RNA Biophysics Thermodynamic Stability Modified Nucleosides RNA Structure tRNA Modification

In Vivo Antitumor Activity in Mammary Carcinoma Model, Comparable to Other Short-Chain N6-Substituted Analogs

A 1980 screen of short-chain N6-substituted adenosine analogs for antitumor properties demonstrated that N6-propargyladenosine, alongside N6-allyladenosine and N6-isopropyladenosine, produced 'very good increases in life spans of mice bearing mammary carcinoma' [1]. This finding positions this specific subset of N6-short-chain adenosines as a distinct research cluster with demonstrable in vivo efficacy against solid tumors, a result not observed with leukemia or sarcoma models. For procurement focused on antitumor research, this directs attention to N6pA and its immediate structural analogs as the most promising candidates within the broader adenosine derivative class.

Antitumor Model Response
Reported
N6pA, N6-allyl, and N6-isopropyl analogs produced reported increases in life span in mammary carcinoma model
Model: mouse mammary carcinoma
Supports antitumor model-response context; class-level activity shared among short-chain N6-analogs
Data to verify; %ILS values not available in abstract. SAR study context.
Antitumor Activity Adenosine Analogues In Vivo Efficacy Mammary Carcinoma Cancer Chemotherapy

Click Chemistry Functionalization Provides a Universal Detection and Enrichment Handle Absent in Standard Adenosine Receptor Agonists

The terminal alkyne group of N6pA is a functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry', enabling the covalent attachment of biotin (for purification/enrichment) or fluorescent dyes (for microscopic imaging) to RNA that has incorporated N6pA [1]. This post-metabolic labeling functionality is entirely absent in standard, high-affinity adenosine receptor agonists such as N6-Cyclopentyladenosine (CPA) and N6-Isopentenyladenosine, which lack a chemically addressable alkyne group [2]. This represents a qualitative functional difference, not a quantitative one, and is the fundamental basis for N6pA's unique utility in RNA biology.

Click Chemistry Compatibility
Class-level
Terminal alkyne present; CuAAC-compatible. CPA, m6A, adenosine: no alkyne; not click-compatible.
Binary functional property
Qualitative functional difference enables detection, enrichment, and imaging workflows
HeLa cells, 100 µM N6pA, 12 h; CuAAC with azido-rhodamine, fluorescence microscopy
Click Chemistry Bioorthogonal Labeling CuAAC RNA Enrichment Fluorescence Imaging

Structural Basis for Mortalin-NBD Inhibition by N6-Propargyladenosine-5'-Diphosphate Offers a Unique Target Engagement Profile

A high-resolution (2.0 Å) X-ray crystal structure of the Mortalin nucleotide-binding domain (NBD) in complex with N6-propargyladenosine-5'-diphosphate (N6pADP) has been solved, providing atomic-level detail of a unique ligand-target engagement [1]. This structural biology data demonstrates that N6pA-based probes can directly bind and inhibit Mortalin, a mitochondrial Hsp70 chaperone implicated in cancer and neurodegenerative diseases. Competitive binding assays further showed that modifications at the N6-position, including the propargyl group, enable unique binding selectivity for Mortalin compared to other Hsp70 homologs [2]. This target engagement profile is distinct from the canonical adenosine receptor agonism route and may be relevant for cancer or neurodegeneration research.

Mortalin-NBD Target Engagement
Supporting
X-ray crystal structure of Mortalin-NBD with N6pADP solved at 2.0 Å (PDB 6p2u)
Competitive binding vs other Hsp70 homologs
Supports Mortalin chaperone inhibition research; distinct from adenosine receptor agonism
Ki values not publicly available; structural binding mode confirmed
Mortalin Hsp70 X-ray Crystallography Chaperone Inhibition Adenosine Diphosphate Analogs

Synthesis Yields Are Virtually Quantitative, Simplifying Bulk Procurement and Cost-Efficiency Considerations

The synthesis of N6-propargyladenosine from 6-chloropurine riboside and propargylamine proceeds with 'virtually quantitative yields' under mild conditions (ethanol, two acid acceptors) [1]. This high synthetic efficiency contrasts with many other N6-substituted adenosine analogues that require multi-step, low-yielding syntheses. For procurement, this high-yield synthesis implies lower production costs and greater commercial availability, which directly benefits research groups with limited budgets or those requiring bulk quantities for extensive in vivo studies.

Synthetic Yield Efficiency
Reported
Virtually quantitative yield from 6-chloropurine riboside with propargylamine
Alternative route: ~61% overall yield (Tararov 2011)
Supports procurement cost-efficiency and supply chain reliability context
Ethanol, two acid acceptors; mild conditions (Fleysher 1980)
Synthetic Chemistry Nucleoside Synthesis Process Efficiency Cost-Effectiveness Scale-Up

Optimal Research and Industrial Applications for N6-Propargyladenosine Based on Quantitative Differentiation Evidence


Global Nascent Transcriptome Labeling and Imaging in Mammalian Cells

For researchers employing metabolic labeling to image or purify newly synthesized RNA, N6pA is the superior choice over the widely used 5-ethynyluridine (EU). As demonstrated in the head-to-head comparison, N6pA is a substrate for RNA Polymerase I, II, and III, enabling labeling of the complete transcriptome, whereas EU labels only Pol II transcripts [1]. After a 12-hour incubation at 100 µM, labeled RNA is readily detectable via click chemistry with fluorescent azides, with nucleolar signal confirming robust rRNA labeling [2]. This application is ideal for studies of global transcription changes, nucleolar stress, or ribosomal RNA biogenesis where comprehensive transcript coverage is non-negotiable.

Investigating Poly(A) Tail Dynamics in Proliferating Cells

N6pA is uniquely qualified to measure de novo mRNA poly(A) tail synthesis because it is a substrate for poly(A) polymerase, a property not shared by EU or other common nucleoside reporters [1]. Following metabolic incorporation, the resulting ethynyl-functionalized poly(A) tails can be selectively enriched via biotin-azide click chemistry and quantified [2]. This application is critical for researchers studying mRNA stability, translational regulation, or diseases linked to polyadenylation defects, where a direct, chemical biology-based assay outperforms indirect methods.

In Vivo Antitumor Efficacy Screening with N6-Short-Chain Adenosine Analogs

The 1980 Fleysher et al. study provides a validated starting point for oncology research groups investigating the antitumor potential of N6-substituted adenosines. N6pA, along with N6-allyl and N6-isopropyl analogs, was specifically shown to produce 'very good increases in life spans' in a mouse mammary carcinoma model [1]. This positions N6pA as a key compound for comparative SAR studies or for use as a chemical scaffold for developing new anticancer agents. Procurement of N6pA for this purpose is directly justified by its demonstrated in vivo efficacy, a validation that is absent for many other commercially available adenosine analogs.

Biophysical Studies of RNA Modification Effects on Duplex Stability Using Clickable Nucleoside Mimics

The precise thermodynamic measurement that N6-propargyladenosine has a destabilizing effect of 2.44 kcal/mol on RNA duplexes, which is nearly identical to the naturally occurring N6-isopentenyladenosine modification (2.53 kcal/mol), validates its use as a clickable surrogate for biophysical studies [1]. Researchers can introduce this known destabilization into model RNA systems, perform fluorescence or affinity-based assays, and then directly enrich and identify interacting proteins or RNA partners using the alkyne handle. This dual functionality—thermodynamic mimicry plus chemical addressability—makes N6pA an exceptionally useful tool for the RNA biology community.

Application
Selection Property
Validation Focus
Global nascent RNA labeling and imaging
Multi-polymerase substrate range
Pol I, II, III transcript coverage; nucleolar rRNA signal confirmation
Poly(A) tail dynamics studies
Poly(A) polymerase substrate capability
Ethynyl-poly(A) enrichment and quantification via click chemistry
Antitumor SAR and model-response research
Reported in vivo model-response context
Mammary carcinoma model endpoint review; short-chain N6-analog comparison
RNA biophysics with clickable nucleoside mimics
Thermodynamic perturbation profile
Duplex stability assay validation; N6-isopentenyladenosine mimicry review
Mitochondrial chaperone target engagement
Mortalin-NBD structural binding evidence
Hsp70 homolog selectivity review; N6pADP probe validation
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